2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate
Overview
Description
2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate is a pharmaceutical compound with the molecular formula C16H31NO5 and a molecular weight of 317.42 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate typically involves the reaction of 4-t-Butylcyclohexylamine with butan-1-ol in the presence of oxalic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Employed in studies involving cellular processes and biochemical pathways.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate include:
- 2-[(4-tert-Butylcyclohexyl)amino]ethanol
- 2-[(4-tert-Butylcyclohexyl)amino]propanol
- 2-[(4-tert-Butylcyclohexyl)amino]pentanol
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique chemical and physical properties. These properties make it particularly suitable for certain applications in scientific research and industry .
Properties
IUPAC Name |
2-[(4-tert-butylcyclohexyl)amino]butan-1-ol;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO.C2H2O4/c1-5-12(10-16)15-13-8-6-11(7-9-13)14(2,3)4;3-1(4)2(5)6/h11-13,15-16H,5-10H2,1-4H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZQASMJHILTPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1CCC(CC1)C(C)(C)C.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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